molecular formula C13H16FN3O B11747352 3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol

Cat. No.: B11747352
M. Wt: 249.28 g/mol
InChI Key: MTGPXPXAANYCSM-UHFFFAOYSA-N
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Description

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is a chemical compound that features a phenol group and a pyrazole group. It is known for its potential biological activity, which makes it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol typically involves organic synthesis routes. The exact synthetic methods and reaction conditions are often proprietary, but generally, the process involves the reaction of a pyrazole derivative with a phenol derivative under specific conditions . Industrial production methods may involve large-scale organic synthesis techniques, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the pyrazole group may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can be compared with other similar compounds, such as:

  • 3-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
  • 3-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

These compounds share similar structural features but may differ in their biological activity, reactivity, and applications.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c14-4-5-17-10-12(9-16-17)8-15-7-11-2-1-3-13(18)6-11/h1-3,6,9-10,15,18H,4-5,7-8H2

InChI Key

MTGPXPXAANYCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CN(N=C2)CCF

Origin of Product

United States

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